N-(4-acetylphenyl)-1-benzofuran-2-carboxamide
Description
Significance of the Benzofuran (B130515) Scaffold in Bioactive Compounds
The benzofuran scaffold, which consists of a furan (B31954) ring fused to a benzene (B151609) ring, is a fundamental structural unit found in a wide array of natural products and synthetically developed pharmaceutical agents. nih.gov Its prevalence in medicinal chemistry stems from the diverse and potent biological activities exhibited by its derivatives. nih.govbohrium.com The inherent properties of the benzofuran ring system allow it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects.
Clinically approved drugs containing the benzofuran moiety underscore its therapeutic importance. nih.gov For instance, Amiodarone is an antiarrhythmic agent, Methoxsalen is used in the treatment of skin disorders like psoriasis, and Vilazodone is an antidepressant. nih.gov Beyond these examples, research has demonstrated that compounds incorporating the benzofuran scaffold possess activities such as:
Antimicrobial (antibacterial and antifungal) nih.gov
Anticancer nih.govtaylorandfrancis.com
Anti-inflammatory nih.gov
Antioxidant rsc.org
Antiviral researchgate.net
The versatility of the benzofuran skeleton allows for chemical modifications at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. researchgate.net This structural flexibility makes the benzofuran scaffold an attractive starting point for the development of new therapeutic agents.
Table 1: Examples of Bioactive Benzofuran-Containing Compounds
| Compound | Class | Therapeutic Use/Activity |
| Amiodarone | Antiarrhythmic | Treats irregular heartbeats |
| Methoxsalen | Photosensitizer | Treats psoriasis, eczema |
| Vilazodone | Antidepressant | Treats major depressive disorder |
| Angelicin | Furanocoumarin | Antitumor, Antiviral |
| Bergapten | Furanocoumarin | Used in suntan lotions |
Overview of the Carboxamide Functional Group in Drug Discovery
The carboxamide functional group, characterized by a carbonyl group linked to a nitrogen atom, is one of the most common functional groups found in pharmaceuticals. wisdomlib.orgnih.gov Its significance in drug design is multifaceted. The amide bond is relatively stable and resistant to degradation, contributing to the metabolic stability of drug molecules. jocpr.com
Key features of the carboxamide group that are advantageous in medicinal chemistry include:
Hydrogen Bonding Capability: The amide group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). This allows for strong and specific interactions with biological targets such as enzymes and receptors. jocpr.comwiley-vch.de
Structural Rigidity: The planar nature of the amide bond can impart a degree of conformational rigidity to a molecule, which can be crucial for optimal binding to a target protein.
Versatility in Synthesis: Amides can be readily synthesized from carboxylic acids and amines, providing a straightforward method for linking different molecular fragments together. wiley-vch.de
This functional group is a key component in a vast number of drugs across different therapeutic areas, serving as a critical linker that helps to orient other pharmacophoric elements for effective target engagement. nih.gov
Table 2: Key Properties of the Carboxamide Group in Drug Design
| Property | Description | Importance in Medicinal Chemistry |
| Stability | The amide bond is chemically robust and resistant to hydrolysis. | Contributes to the metabolic stability and longer half-life of a drug. |
| Hydrogen Bonding | Can act as both a hydrogen bond donor and acceptor. | Facilitates strong and specific binding interactions with biological targets. |
| Polarity | The group is polar, influencing solubility and membrane permeability. | Affects the pharmacokinetic properties (ADME) of a drug. |
| Synthetic Accessibility | Readily formed from common precursors like carboxylic acids and amines. | Allows for modular synthesis and the creation of large compound libraries. |
Research Rationale for Investigating N-(4-acetylphenyl)-1-benzofuran-2-carboxamide and Analogues
The rationale for designing and synthesizing compounds like this compound is rooted in the principles of medicinal chemistry, specifically the strategy of combining known bioactive scaffolds to create novel molecules with potentially enhanced or new therapeutic properties. The investigation into this class of compounds is driven by the established biological significance of both the benzofuran core and the N-aryl carboxamide moiety.
Researchers synthesize analogues of the benzofuran-2-carboxamide (B1298429) scaffold to explore the structure-activity relationship (SAR). nih.gov By systematically modifying the substituents on the N-phenyl ring, chemists can probe how changes in electronics, sterics, and hydrogen bonding potential affect the compound's interaction with a biological target.
The specific choice of the 4-acetylphenyl group in this compound is a deliberate design element:
Electronic Properties: The acetyl group is an electron-withdrawing group, which can influence the electronic distribution of the entire molecule and affect its binding properties.
Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group provides an additional hydrogen bond acceptor site, potentially enabling new interactions with a target protein.
Synthetic Handle: The acetyl group can serve as a point for further chemical modification, allowing for the creation of a second generation of more complex analogues.
Studies on related N-aryl benzofuran-2-carboxamides have shown potential in areas such as neuroprotection and antioxidant activity, providing a strong impetus for further exploration. nih.gov The synthesis of a library of derivatives, including compounds like this compound, is a standard and effective approach in the quest for new lead compounds in drug discovery. chemrxiv.orgnih.gov The overarching goal is to identify novel chemical entities with significant bioactivity and favorable pharmacological profiles. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11(19)12-6-8-14(9-7-12)18-17(20)16-10-13-4-2-3-5-15(13)21-16/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYMAFVQPILVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Structural Elucidation
Strategies for the Chemical Synthesis of N-(4-acetylphenyl)-1-benzofuran-2-carboxamide and its Derivatives
The synthesis of this compound and related compounds can be achieved through various chemical strategies. These methods range from conventional, time-tested approaches to more rapid, microwave-assisted techniques.
Conventional Synthetic Approaches
Conventional methods for synthesizing benzofuran-2-carboxamides typically involve multi-step processes. A common route begins with the reaction of a substituted phenol (B47542) with an α-halo-ester, followed by cyclization to form the benzofuran (B130515) ring. The resulting benzofuran-2-carboxylic acid is then converted to its corresponding acyl chloride, which subsequently reacts with an appropriate amine, such as 4-aminoacetophenone, to yield the final carboxamide product.
Another established method is the Perkin rearrangement, which can be used to synthesize benzofuran-2-carboxylic acids from 3-bromocoumarins. nih.gov This rearrangement is catalyzed by a base and involves the initial fission of the coumarin (B35378) ring, followed by an intramolecular cyclization to form the benzofuran structure. nih.gov The resulting carboxylic acid can then be coupled with an amine to form the desired amide.
Microwave-Assisted Synthetic Techniques
To accelerate the synthesis of benzofuran-2-carboxamides, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. sapub.org This technique significantly reduces reaction times, often from hours to minutes, while frequently providing higher yields and cleaner products compared to conventional heating methods. sapub.org
Microwave-assisted approaches have been successfully employed in various steps of the synthesis, including the Perkin rearrangement to form the benzofuran-2-carboxylic acid precursor. nih.gov For instance, the conversion of 3-bromocoumarins to benzofuran-2-carboxylic acids can be achieved in as little as 5 minutes under microwave irradiation, compared to the 3 hours required with conventional heating. nih.gov Microwave energy has also been utilized for the amidation step, facilitating the rapid coupling of the benzofuran-2-carboxylic acid with anilines. One-pot microwave-assisted parallel synthesis has also been developed for creating libraries of benzofuran-2-carboxamide (B1298429) derivatives. scilit.com
Precursor Reactivity and Reaction Conditions
The success of both conventional and microwave-assisted syntheses is highly dependent on the reactivity of the precursors and the specific reaction conditions employed. For the formation of the amide bond, the benzofuran-2-carboxylic acid is often activated to increase its reactivity. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction between the carboxylic acid and the amine.
The choice of solvent is also crucial. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used for the amidation step. The presence of a base, such as triethylamine (B128534) or pyridine, is often required to neutralize the acid generated during the reaction.
In microwave-assisted synthesis, precise control over parameters like power, temperature, and reaction time is essential for optimizing the yield and purity of the product. nih.gov
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
¹H-NMR Spectroscopy is a powerful tool for identifying the different types of protons and their connectivity in a molecule. For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the benzofuran ring system, the acetylphenyl group, and the amide N-H proton. The aromatic protons would appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The singlet for the acetyl methyl group would be expected around 2.6 ppm, and the amide proton would likely appear as a broad singlet at a higher chemical shift.
¹³C-NMR Spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound would display characteristic signals for the carbonyl carbons of the amide and the acetyl group (typically in the range of 160-200 ppm). The carbons of the aromatic rings would generate a series of signals in the 110-160 ppm region. The methyl carbon of the acetyl group would appear at a much higher field (around 25-30 ppm). A computed ¹³C-NMR spectrum for the constitutional isomer N-(2-acetylphenyl)-1-benzofuran-2-carboxamide is available and provides an indication of the expected chemical shifts. spectrabase.com
Mass Spectrometry (MS)
No experimental mass spectrometry data for this compound has been found in the searched literature.
Elemental Analysis
Specific elemental analysis data for this compound is not available in the public domain.
Single Crystal X-ray Diffraction Analysis
A crystal structure for this compound has not been reported in the searched scientific literature. While crystal structures for related benzofuran derivatives and compounds containing the N-(4-acetylphenyl) group are available, this specific information is absent for the target compound.
Pre Clinical Pharmacological Evaluation
In Vivo Studies on Lipid Metabolism Modulation
The primary focus of in vivo research on N-(4-acetylphenyl)-1-benzofuran-2-carboxamide and its analogues has been to ascertain their effects on lipid profiles in animal models of hyperlipidemia.
Evaluation in Induced Hyperlipidemic Animal Models (e.g., Triton WR-1339 Induced Hyperlipidemia in Rats)
The Triton WR-1339-induced hyperlipidemic rat model is a well-established and widely accepted method for screening potential hypolipidemic drugs. consensus.appresearchgate.net This non-ionic detergent induces acute hyperlipidemia by inhibiting the activity of lipoprotein lipase, which leads to an accumulation of triglyceride-rich lipoproteins in the plasma. researchgate.netnih.gov A new series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides, including the titular compound, were synthesized and evaluated for their hypolipidemic activity using this model. nih.gov The induction of hyperlipidemia with Triton WR-1339 results in a significant elevation of plasma lipids, with peak levels of total cholesterol and triglycerides typically observed around 20 hours after administration. consensus.appresearchgate.net
Assessment of Serum Lipid Profile Parameters (e.g., Triglycerides, High-Density Lipoprotein Cholesterol, Low-Density Lipoprotein Cholesterol)
In studies involving Triton WR-1339-induced hyperlipidemic rats, this compound and its related compounds have demonstrated a significant capacity to modulate the serum lipid profile. Specifically, a notable reduction in elevated plasma triglyceride (TG) levels has been observed. nih.gov Furthermore, these compounds have shown the ability to increase the levels of high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol". nih.gov The administration of Triton WR-1339 typically causes a marked increase in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). consensus.app The tested benzofuran-2-carboxamide (B1298429) derivatives have shown promise in counteracting these effects. nih.gov
The following table summarizes the effects of selected N-(acetylphenyl)-1-benzofuran-2-carboxamides on lipid profiles in Triton WR-1339 induced hyperlipidemic rats.
| Compound | Effect on Triglycerides (TG) | Effect on High-Density Lipoprotein Cholesterol (HDL-C) |
| Compound 3b | Significantly reduced (p <0.0001) | Remarkably increased (p <0.001) |
| Compound 4c' | Significantly reduced (p <0.05) | Remarkably increased (p <0.05) |
| Compound 4b' | Slightly reduced | Not specified |
Data sourced from a study on a new series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides. nih.gov
Comparative Pharmacological Efficacy with Established Hypolipidemic Agents (e.g., Bezafibrate)
The hypolipidemic effects of this compound and its analogues have been compared with those of bezafibrate (B1666932), a well-known fibrate drug used for treating hyperlipidemia. nih.gov Fibrates like bezafibrate are known to significantly decrease plasma triglycerides, modestly reduce LDL-cholesterol, and increase HDL-cholesterol. consensus.appresearchgate.net In comparative studies, certain benzofuran-2-carboxamide derivatives have exhibited potent lipid-lowering activities, suggesting they may have a promising potential in the management of hyperlipidemia. nih.gov The efficacy of some of these novel compounds in reducing triglycerides and elevating HDL-cholesterol has been found to be statistically significant, positioning them as interesting candidates for further development. nih.gov
In Vitro Biochemical and Cellular Assays (based on the broader class of compounds)
While specific in vitro data for this compound is limited, studies on the broader class of benzofuran-2-carboxamide derivatives provide insights into their potential biochemical activities.
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Urease, Alpha-Amylase)
The benzofuran (B130515) scaffold is a constituent of many biologically active compounds, and its derivatives have been investigated for their inhibitory effects on various enzymes.
Acetylcholinesterase and Butyrylcholinesterase Inhibition: A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives have been synthesized and identified as new cholinesterase inhibitors. nih.gov Some of these compounds were found to be potent inhibitors of butyrylcholinesterase, with IC50 values in the low micromolar range. nih.gov
Urease Inhibition: Benzofuran-based thiazolidinone analogues have demonstrated excellent to good inhibitory potential against urease, with some compounds showing significantly higher potency than the standard inhibitor, thiourea. nih.gov
Alpha-Amylase Inhibition: Benzofuran carbohydrazide (B1668358) analogues have been shown to possess good α-amylase inhibitory potential. nih.gov Inhibition of this enzyme is a therapeutic target for managing type-2 diabetes mellitus. nih.gov
The following table presents the inhibitory activities of various benzofuran derivatives against different enzymes.
| Compound Class | Target Enzyme | Observed Activity |
| Benzofuran-2-carboxamide-N-benzyl pyridinium halides | Butyrylcholinesterase | Potent inhibition (IC50 range: 0.054-2.7 µM) nih.gov |
| Benzofuran bearing thiazolidinone scaffolds | Urease | Excellent to good inhibition (IC50 range: 1.2 ± 0.01 to 23.50 ± 0.70 µM) nih.gov |
| Benzofuran carbohydrazide analogues | Alpha-Amylase | Good inhibitory potential (IC50 range: 1.078±0.19 and 2.926±0.05µM) nih.gov |
Assessment of Other Receptor-Mediated Activities (e.g., PPAR-alpha modulation, if supported by mechanistic studies)
The mechanism of action for the hypolipidemic effects of fibrates like bezafibrate involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha). frontiersin.org This nuclear receptor plays a crucial role in the regulation of lipid metabolism. frontiersin.org While direct evidence for PPAR-alpha modulation by this compound is not yet established, studies on structurally related compounds suggest this as a plausible mechanism. A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPAR-alpha agonists. nih.gov These compounds demonstrated excellent cholesterol- and triglyceride-lowering activity in animal models, superior to that of fenofibrate, another PPAR-alpha agonist. nih.gov This suggests that the benzofuran scaffold may be a key structural element for interacting with and activating PPAR-alpha, thereby exerting its lipid-lowering effects.
Studies on Antiproliferative or Antifungal Activities in Cell Lines
No studies reporting the evaluation of this compound for antiproliferative or antifungal activities in cell lines were found.
Investigation of Anti-inflammatory Properties in Relevant Assays
No investigations into the anti-inflammatory properties of this compound using relevant assays have been documented in the searched literature.
Structure Activity Relationship Sar Investigations
Elucidation of Key Structural Motifs Contributing to Biological Activity
The fundamental structure of N-phenyl-1-benzofuran-2-carboxamide analogues can be dissected into three primary motifs, each playing a critical role in their interaction with biological targets:
The Benzofuran (B130515) Ring System: This bicyclic core is a privileged scaffold in drug discovery. mdpi.com It serves as a relatively rigid anchor that correctly orients the other functional groups for optimal interaction with target receptors or enzymes. The electronic properties and planarity of the benzofuran ring are considered essential for binding. Its ability to participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, is fundamental to its biological effects. nih.gov
The Carboxamide Linker (-CONH-): The amide bond is a crucial hydrogen bonding motif. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong and specific interactions with amino acid residues in biological targets. The geometry of the amide linker also imparts a degree of conformational rigidity to the molecule, which can be favorable for binding affinity.
The N-phenyl Group: This aromatic ring provides an additional site for interaction with target proteins, often through hydrophobic or aromatic interactions. The N-phenyl ring serves as a versatile scaffold for introducing various substituents to modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov For the parent compound, the acetyl group at the para-position of this ring is a key feature influencing its electronic and steric properties.
Pharmacophore models for related compounds, such as sigma-1 receptor selective ligands, often include a primary and secondary hydrophobic site separated by an amine or amide linker, a pattern fulfilled by the general benzofuran-2-carboxamide (B1298429) structure. nih.gov
Impact of Substituent Modifications on Pharmacological Efficacy and Selectivity
Systematic modification of the N-(4-acetylphenyl)-1-benzofuran-2-carboxamide scaffold has demonstrated that small structural changes can lead to significant variations in biological activity and target selectivity. Research has focused on introducing substituents to both the benzofuran nucleus and the N-phenyl ring.
Substitutions on the benzofuran ring have been shown to be critical. In a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives evaluated for neuroprotective effects, specific substitutions were found to be important for activity against NMDA-induced excitotoxicity. nih.govresearchgate.net A methyl (-CH3) group at the R2 position and a hydroxyl (-OH) group at the R3 position of the phenyl ring were identified as being particularly important for conferring neuroprotective action. nih.govresearchgate.net Specifically, the compound with a -CH3 substitution at the R2 position showed the most potent neuroprotective effect, comparable to the known NMDA antagonist memantine. nih.govresearchgate.net Furthermore, the derivative with an -OH group at the R3 position demonstrated significant anti-excitotoxic effects and also exhibited reactive oxygen species (ROS) scavenging and antioxidant properties. nih.govresearchgate.net In another study focused on sigma receptor ligands, the introduction of two methoxy (B1213986) substituents at the C-5 and C-6 positions of the benzofuran ring resulted in a compound with high affinity for the sigma-1 receptor and a 19-fold selectivity over the sigma-2 receptor. nih.govnih.gov
Modifications to the N-phenyl ring also profoundly influence efficacy. SAR analysis of certain anticancer benzofuran derivatives indicated that the presence of an N-phenethyl carboxamide significantly enhances antiproliferative activity. nih.gov This activity was further improved by the addition of a morpholinyl group at the para position of the N-phenethyl ring. nih.gov For a series of benzofuran-oxadiazole hybrids, enhanced anticancer activity was attributed to meta methoxy or para ethoxy substitutions on the N-phenyl-acetamide moiety. researchgate.net Conversely, substitutions can also be detrimental. The presence of two adjacent electron-withdrawing chloro groups on the phenyl ring of a benzofuran triazole derivative was found to be harmful to its anticancer activity. researchgate.net
The following table summarizes the impact of various substitutions on the biological activity of N-phenyl-benzofuran-2-carboxamide derivatives based on published findings.
| Base Scaffold | Substitution Position | Substituent | Target/Activity | Observed Effect | Reference(s) |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | R2 of N-phenyl ring | -CH3 | Neuroprotection | Potent inhibition of NMDA-induced toxicity | researchgate.net, nih.gov |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | R3 of N-phenyl ring | -OH | Neuroprotection / Antioxidant | Marked anti-excitotoxic and ROS scavenging activity | researchgate.net, nih.gov |
| 3-methyl-N-phenyl-benzofuran-2-carboxamide | C-5 and C-6 of benzofuran ring | -OCH3 | Sigma-1 Receptor Binding | High affinity and selectivity for sigma-1 over sigma-2 | nih.gov, nih.gov |
| Benzofuran-2-carboxamide | N-phenyl ring modified to N-phenethyl | - | Anticancer | Enhanced antiproliferative activity | nih.gov |
| Benzofuran-2-(N-phenethyl)carboxamide | Para-position of N-phenethyl ring | Morpholinyl | Anticancer | Further enhanced antiproliferative activity | nih.gov |
| Benzofuran-oxadiazole-N-phenyl-acetamide | Meta or Para position of N-phenyl ring | -OCH3 or -OC2H5 | Anticancer | Enhanced anticancer activity | researchgate.net |
Rational Design Principles for Optimized this compound Analogues
Based on the accumulated SAR data, several rational design principles can be formulated to guide the development of optimized analogues with enhanced potency and selectivity.
Preservation of the Core Scaffold: The 1-benzofuran-2-carboxamide core is an essential structural element. Modifications should focus on decorating this scaffold with functional groups rather than altering the core itself, as it provides the fundamental framework for biological activity.
Systematic Exploration of Substituents on the Benzofuran Ring: The benzofuran moiety is a prime target for modification. Introducing small, electronically distinct groups (e.g., methoxy, hydroxyl, halogens) at various positions (C-3, C-5, C-6, C-7) can modulate binding affinity and selectivity, as seen in the development of selective sigma receptor ligands. nih.govnih.gov
Targeted Modification of the N-phenyl Moiety: The N-phenyl ring is highly amenable to substitution to fine-tune activity. The position and nature of the substituent are critical. For instance, while electron-donating groups like methoxy and ethoxy have been shown to enhance anticancer activity in some series, electron-withdrawing groups like chlorine may be detrimental. researchgate.net The para-position, occupied by the acetyl group in the parent compound, is a key site for modification to alter electronic properties and steric bulk, thereby influencing target interaction.
Molecular Hybridization: A promising strategy involves combining the benzofuran-2-carboxamide scaffold with other known pharmacophores. nih.gov For example, linking the core structure to other heterocyclic rings like oxadiazole or triazole has been explored to create hybrid molecules with potentially novel or enhanced anticancer properties. researchgate.net This approach aims to create multifunctional molecules that can interact with multiple targets or different sites on a single target.
By applying these principles, medicinal chemists can rationally design new this compound analogues with improved pharmacological profiles for a range of therapeutic applications.
Mechanistic Insights and Computational Chemistry
Proposed Molecular Mechanisms of Action for Observed Biological Activities
Extensive searches of scientific databases did not yield specific studies detailing the proposed molecular mechanisms of action for any observed biological activities of N-(4-acetylphenyl)-1-benzofuran-2-carboxamide. While the broader class of benzofuran-2-carboxamide (B1298429) derivatives has been investigated for various pharmacological effects, including neuroprotective and antioxidant properties, the specific pathways and molecular targets for this compound remain unelucidated in the available literature. nih.govresearchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
There are no specific molecular docking studies published in the scientific literature that analyze the interaction between this compound and specific target proteins such as human peroxisome proliferator-activated receptor-alpha (hPPAR-α) or other enzymes and receptors.
In the absence of dedicated molecular docking studies for this compound, there are no available predictions of its binding affinities or binding modes to any biological targets.
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the electronic structure and properties of molecules.
No specific Density Functional Theory (DFT) studies concerning the electronic and vibrational properties of this compound have been identified in the reviewed literature. Such studies would typically provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.
There is no available research that includes a Hirshfeld surface analysis of this compound. This type of analysis is valuable for quantitatively exploring the intermolecular interactions within a crystal structure.
In Silico Predictive Modeling for Pharmacological Attributes
In the early stages of drug discovery, in silico methods are invaluable for predicting the pharmacokinetic properties of a chemical compound, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. nih.gov These computational tools analyze a molecule's structure to forecast its behavior in the body, helping to identify candidates with a higher probability of success and reducing the reliance on costly and time-consuming laboratory experiments. researchgate.net For this compound, predictive modeling focuses on key molecular properties that govern its absorption and distribution.
The evaluation of a compound's "drug-likeness" is a critical component of this analysis. This concept is assessed using established guidelines, most notably Lipinski's Rule of Five, which predicts the potential for oral bioavailability. pharmacophorejournal.com The rule outlines specific physicochemical parameters that are common among most orally active drugs. scispace.com These parameters include molecular weight (MW), lipophilicity (expressed as LogP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to be readily absorbed and distributed throughout the body.
The pharmacological profile of this compound can be initially assessed by examining its fundamental physicochemical properties. These descriptors are computationally calculated and provide a strong indication of the compound's potential for passive diffusion across biological membranes, a primary mechanism for drug absorption.
Key predicted properties for this compound are detailed in the table below.
Molecular Weight (MW): At 279.29 g/mol , the compound is well under the 500 g/mol threshold suggested by Lipinski, indicating that its size is not an impediment to passive diffusion across membranes.
Lipophilicity (LogP): The predicted octanol-water partition coefficient (XLogP3) is 3.7. This value suggests a favorable balance between lipid and aqueous solubility, which is crucial for a molecule to pass through the lipid bilayers of cell membranes while still being soluble in aqueous environments like blood plasma.
Hydrogen Bond Donors and Acceptors (HBD/HBA): The molecule has 1 hydrogen bond donor and 3 hydrogen bond acceptors. These values are well within the limits of Lipinski's rule (≤5 HBD, ≤10 HBA), suggesting that the molecule's polarity will not excessively hinder its ability to cross lipid membranes.
Topological Polar Surface Area (TPSA): The TPSA of 59.3 Ų is a measure of the surface area of polar atoms in the molecule. This value is associated with good intestinal absorption and cell permeability.
Rotatable Bonds (NRB): With 3 rotatable bonds, the molecule has a degree of conformational flexibility. According to Veber's rule, a compound with 10 or fewer rotatable bonds is more likely to have good oral bioavailability.
Based on these molecular properties, this compound can be evaluated against standard drug-likeness rules to predict its potential as an orally administered agent.
The in silico analysis reveals that this compound exhibits zero violations of Lipinski's Rule of Five. This perfect adherence strongly suggests that the compound possesses physicochemical properties conducive to good absorption and distribution. Furthermore, its low number of rotatable bonds aligns with Veber's rule, reinforcing the prediction of good oral bioavailability. Collectively, these computational predictions indicate that the molecular structure of this compound is well-suited for passive transport across biological barriers, an essential characteristic for pharmacologically active agents.
Future Research Directions and Therapeutic Potential
Strategies for Lead Optimization and Derivatization of N-(4-acetylphenyl)-1-benzofuran-2-carboxamide
Lead optimization is a critical phase in drug discovery aimed at enhancing the efficacy, selectivity, and pharmacokinetic properties of a promising compound. danaher.com For this compound, several derivatization strategies can be employed, guided by Structure-Activity Relationship (SAR) studies, which analyze how changes in a molecule's structure affect its biological activity. patsnap.com
Key modification sites on the molecule include the benzofuran (B130515) ring, the phenyl ring, and the linking carboxamide group. Synthetic strategies have been developed that allow for the efficient creation of diverse libraries of benzofuran-2-carboxamide (B1298429) derivatives for screening. chemrxiv.orgnih.gov
Potential modifications include:
Substitution on the Benzofuran Ring: Introducing various functional groups (e.g., methoxy (B1213986), hydroxyl, halogens) at different positions of the benzofuran core can significantly influence the compound's interaction with biological targets. Studies on related benzofuran derivatives have shown that such substitutions can modulate anticancer, antimicrobial, and neuroprotective activities. nih.govmdpi.com
Modification of the N-phenyl Ring: The acetyl group at the para-position of the phenyl ring is a key feature. This group can be modified to other electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the molecule. Furthermore, adding substituents at the ortho- and meta-positions could enhance binding affinity and selectivity for specific targets. nih.gov
Bioisosteric Replacement: This strategy involves replacing functional groups with others that are chemically similar to improve biological activity or pharmacokinetic profiles. patsnap.com For instance, the acetyl group could be replaced with other moieties like a sulfonyl or cyano group to explore different interactions with target proteins.
Scaffold Hopping: This advanced technique involves altering the core benzofuran structure to a different heterocyclic system while maintaining the essential functionalities required for biological activity. patsnap.com This could lead to novel compounds with improved properties.
| Modification Site | Strategy | Potential Impact | Rationale |
|---|---|---|---|
| Benzofuran Ring (Positions 4-7) | Introduction of electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -Cl, -F) groups | Modulation of lipophilicity, target binding, and metabolic stability | SAR studies on benzofurans show significant activity changes with ring substitution. mdpi.com |
| N-phenyl Ring | Alteration of the para-substituent (acetyl group) to other functional groups (e.g., -CN, -NO2, -OH) | Enhanced target-specific interactions and altered pharmacokinetic profile | The electronic nature of the substituent can influence binding affinity. nih.gov |
| N-phenyl Ring | Introduction of substituents at ortho- or meta-positions | Improved potency and selectivity by exploring additional binding pockets | Additional substituents can provide new interaction points with the target. nih.gov |
| Carboxamide Linker | Conformational constraint or replacement with bioisosteres (e.g., thioamide, reverse amide) | Increased metabolic stability and improved oral bioavailability | The amide bond can be susceptible to enzymatic cleavage. |
Exploration of Novel Biological Targets and Pathologies (Pre-clinical Focus)
The benzofuran scaffold is associated with a vast range of pharmacological activities, suggesting that this compound could be active against multiple biological targets and diseases. taylorandfrancis.comscienceopen.com Preclinical research can focus on screening the compound against various targets implicated in significant pathologies.
Potential therapeutic areas for investigation include:
Oncology: Benzofuran derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases like Aurora B, VEGFR-2, and PI3K, as well as targeting tubulin polymerization and inducing apoptosis. nih.govnih.govmdpi.comnih.gov The compound could be screened against a panel of cancer cell lines, such as those for breast, lung, colon, and leukemia, to identify potential efficacy. nih.govnih.gov
Infectious Diseases: The benzofuran core is a recognized pharmacophore for designing new antimicrobial agents. rsc.orgnih.gov The compound could be tested against a range of bacteria and fungi, particularly drug-resistant strains, to assess its potential as a novel anti-infective agent.
Neurodegenerative Diseases: Certain benzofuran-2-carboxamide derivatives have been shown to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. nih.gov Given its structure, this compound warrants investigation for its potential to modulate protein aggregation and for other neuroprotective effects.
Immunology and Inflammation: Some benzofurans act as immunomodulators. For example, derivatives have been developed as potent agonists of the S1P1 receptor, a target for treating multiple sclerosis. nih.govresearchgate.net The compound could be explored for its effects on immune cell function and inflammatory pathways.
Antiviral Activity: Recently, benzofuran derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, which is crucial for inducing an immune response against viral infections. nih.gov This opens a new avenue to test the compound for broad-spectrum antiviral activity.
| Potential Target Class | Specific Example | Associated Pathology | Rationale for Investigation |
|---|---|---|---|
| Protein Kinases | Aurora B, VEGFR-2, PI3K | Cancer | Many benzofuran derivatives are potent kinase inhibitors. nih.govnih.gov |
| Bacterial Enzymes | DNA Gyrase, Sortase A | Bacterial Infections | The benzofuran scaffold is a known antimicrobial pharmacophore. rsc.orgresearchgate.net |
| Protein Aggregation | Amyloid-Beta (Aβ42) | Alzheimer's Disease | Similar N-phenylbenzofuran-2-carboxamides inhibit Aβ42 aggregation. nih.gov |
| Immune Receptors | S1P1 Receptor | Multiple Sclerosis | Benzofuran derivatives have been developed as S1P1 agonists. nih.gov |
| Innate Immunity Pathway | STING | Viral Infections | Recent studies show benzofurans can act as STING agonists. nih.gov |
Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Elucidation
To thoroughly understand the therapeutic potential and mechanism of action of this compound, a tiered approach using advanced research models is essential.
In Vitro Models: The initial evaluation would involve a battery of cell-based and enzyme-based assays. For anticancer potential, cytotoxicity would be assessed using the MTT assay against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, K562 for leukemia). mdpi.comresearchgate.net If activity is found, further mechanistic studies could investigate cell cycle arrest, apoptosis induction (e.g., caspase 3/7 activity assays), and inhibition of specific cellular targets like protein kinases. nih.govmdpi.com For neuroprotection, primary neuronal cell cultures could be used to test the compound's ability to protect against neurotoxin-induced cell death. nih.gov
In Vivo Models: Promising results from in vitro studies would warrant progression to animal models. For oncology, this typically involves xenograft models, where human tumor cells are implanted into immunocompromised mice. reactionbiology.com The efficacy of the compound in reducing tumor growth would be evaluated. nih.govnih.gov For immunological or neurodegenerative diseases, specific models like the Experimental Autoimmune Encephalomyelitis (EAE) model for multiple sclerosis or transgenic mouse models of Alzheimer's disease would be appropriate. nih.govresearchgate.net These in vivo studies are crucial for understanding the compound's efficacy and pharmacokinetic profile in a whole-organism context.
Integration of Cheminformatics and Machine Learning in Compound Design and Screening
Cheminformatics and machine learning (ML) have become indispensable tools in modern drug discovery, accelerating the process of identifying and optimizing lead compounds. taylorfrancis.comnih.gov These computational techniques can be powerfully applied to the development of this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structures of a series of benzofuran derivatives and their biological activities. nih.govnih.govresearchgate.net By building a robust QSAR model, researchers can predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. patsnap.com
Virtual Screening and Molecular Docking: If a specific biological target is identified, molecular docking can be used to predict how the compound and its derivatives bind to the target's active site. patsnap.com This provides insights into the key molecular interactions driving the activity. Furthermore, large virtual libraries of related compounds can be screened computationally against the target to identify new hits with potentially higher potency.
Machine Learning for ADMET Prediction: A significant cause of failure in drug development is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Machine learning models, trained on large datasets of known drugs, can predict these properties for new compounds at a very early stage. taylorfrancis.comu-strasbg.fr This allows for the early-stage filtering of derivatives that are likely to have poor pharmacokinetic profiles, saving considerable time and resources. ML algorithms like random forest and gradient boosting have shown high accuracy in screening compounds for specific biological activities. mdpi.com
Broader Implications for Heterocyclic Compound Development in Medicinal Chemistry
The study and development of this compound hold broader implications for the field of medicinal chemistry. Heterocyclic compounds are a cornerstone of drug development, prized for their structural diversity and their ability to interact with a wide range of biological targets. northwestern.edurroij.com
The benzofuran scaffold, in particular, exemplifies the value of "privileged structures" in drug design. rsc.orgbohrium.com Its frequent appearance in biologically active molecules highlights its evolutionary selection as a favorable framework for molecular recognition. researchgate.net Research into derivatives like this compound contributes to a deeper understanding of the SAR of this important class of compounds.
The methodologies used to optimize this lead compound—from rational derivatization and exploration of new targets to the use of advanced preclinical models and the integration of cheminformatics—serve as a template for the development of other heterocyclic drug candidates. nih.gov Each successful (or unsuccessful) modification provides valuable data that enriches the collective knowledge of medicinal chemists, paving the way for the design of future therapies for a wide array of human diseases. nih.govrsc.org
Q & A
Q. How can researchers optimize the compound’s selectivity for α7 nAChRs over other receptor subtypes?
- Methodological Answer : Introduce bulky substituents (e.g., 4-acetylphenyl) to sterically hinder binding to off-target receptors (e.g., α4β2 nAChRs). Test selectivity via radioligand displacement assays (e.g., [³H]-cytisine for α4β2). Computational alanine scanning of receptor binding pockets further guides design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
